molecular formula C28H30O2 B8636779 Epoxide resin

Epoxide resin

Cat. No. B8636779
M. Wt: 398.5 g/mol
InChI Key: KRZGZGXXONWBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04440802

Procedure details

N,N'-Diglycidyl-5,5'-dimethylhydantoin (8.04 epoxide equiv./kg, 100 g), bisphenol A diglycidyl ether (5.30 epoxide equiv./kg, 100 g), 1,4-butane diol (37.2 g) and N-phenylimidazole (0.2 g) are stirred at 120° C. for 5 hours. A further portion of 2-phenylimidazole (0.2 g) is added and the heating is continued at 120° C. for another 5 hours and then at 140° C. for 61/2 hours, by which time the epoxide content of the mixture is 2.44 equiv./kg.
[Compound]
Name
N,N'-Diglycidyl-5,5'-dimethylhydantoin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37.2 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:6]1[CH:11]=[CH:10][C:9]([C:12]([C:15]2[CH:20]=[CH:19][C:18]([O:21][CH2:22][CH:23]3[O:25][CH2:24]3)=CC=2)(C)[CH3:13])=[CH:8][CH:7]=1)C1OC1.[CH2:26](O)[CH2:27][CH2:28][CH2:29]O.C1(N2C=CN=C2)C=CC=CC=1.[C:43]1([C:49]2NC=CN=2)[CH:48]=[CH:47]C=[CH:45][CH:44]=1>>[CH2:13]=[CH:12][C:9]1[CH:10]=[CH:11][CH:6]=[CH:7][CH:8]=1.[CH2:26]=[CH:27][C:28]1[CH:29]=[CH:49][C:43]([CH:48]=[CH2:47])=[CH:44][CH:45]=1.[CH2:24]1[O:25][CH:23]1[CH2:22][O:21][CH2:18][C:19]1[CH:10]=[CH:9][CH:12]=[CH:15][CH:20]=1 |f:4.5.6|

Inputs

Step One
Name
N,N'-Diglycidyl-5,5'-dimethylhydantoin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)OCC1CO1
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
37.2 g
Type
reactant
Smiles
C(CCCO)O
Name
Quantity
0.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C=NC=C1
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1NC=CN1
Step Three
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 140° C.
CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1C(O1)COCC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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